

# A Comparative Dissolution Study of Marketed Valsartan Brands

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*

[Get Quote](#)

This guide provides a comprehensive comparison of the in-vitro dissolution performance of various commercially available valsartan tablets. Valsartan is an angiotensin II receptor blocker widely prescribed for the treatment of hypertension and heart failure.<sup>[1][2]</sup> As a Biopharmaceutical Classification System (BCS) Class II drug, it is characterized by high permeability but low aqueous solubility.<sup>[1][3]</sup> Consequently, the dissolution rate of the tablet can be the rate-limiting step for drug absorption and can significantly impact its bioavailability and therapeutic efficacy.<sup>[3]</sup>

This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed protocols to facilitate the evaluation and comparison of different valsartan formulations.

## Experimental Protocols

The following methodology outlines a standard protocol for the comparative dissolution study of valsartan tablets, compiled from established pharmacopeial methods and published research.  
<sup>[1][4][5]</sup>

### 1. Materials and Equipment:

- Dissolution Apparatus: USP Apparatus II (Paddle Method)<sup>[3][4]</sup>
- Spectrophotometer: A calibrated UV-Vis spectrophotometer.<sup>[1]</sup>

- Reagents: Monobasic potassium phosphate, sodium hydroxide, deionized water.
- Filters: 0.45- $\mu$ m syringe filters.[\[1\]](#)[\[6\]](#)

2. Dissolution Test Parameters: The dissolution conditions are critical for ensuring reproducible and relevant results.

| Parameter            | Specification                                                                                 |
|----------------------|-----------------------------------------------------------------------------------------------|
| Apparatus            | USP Type II (Paddle)                                                                          |
| Dissolution Medium   | 900 mL of pH 6.8 phosphate buffer <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Temperature          | 37 $\pm$ 0.5 °C <a href="#">[1]</a> <a href="#">[3]</a>                                       |
| Rotation Speed       | 50 rpm <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                            |
| Sampling Volume      | 5 mL (to be replaced with fresh medium) <a href="#">[1]</a>                                   |
| Sampling Time Points | 15, 30, 45, and 60 minutes <a href="#">[1]</a>                                                |
| Analysis Wavelength  | 250 nm <a href="#">[1]</a>                                                                    |

3. Procedure:

- Prepare 900 mL of pH 6.8 phosphate buffer and bring it to a temperature of 37  $\pm$  0.5 °C in each dissolution vessel.
- Place one valsartan tablet in each vessel, ensuring no air bubbles are present on the tablet surface.
- Start the paddle rotation at 50 rpm.
- At each specified time point (15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
- Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain sink conditions.[\[1\]](#)
- Filter the collected samples through a 0.45- $\mu$ m syringe filter.

- Measure the absorbance of the filtered samples using a UV-Vis spectrophotometer at a wavelength of 250 nm, using the phosphate buffer as a blank.
- Calculate the cumulative percentage of valsartan dissolved at each time point using a previously prepared standard curve.

## Data Presentation: Comparative Dissolution Profiles

The following table summarizes the percentage of drug release from different brands of valsartan tablets as reported in various independent studies. This allows for a direct comparison of their in-vitro performance.

| Time<br>(min<br>utes) | Stud                              |                                           |                                           |                                           |                                           |                                           |                                           |                                           |                                           |                                           |
|-----------------------|-----------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------|
|                       | y 1 -<br>Bran<br>(Refer-<br>ence) | Stud<br>y 1 -<br>Bran<br>(Ref-<br>erence) | Stud<br>y 1 -<br>Bran<br>(Ref-<br>erence) | Stud<br>y 1 -<br>Bran<br>(Ref-<br>erence) | Stud<br>y 2 -<br>Bran<br>(Ref-<br>erence) | Stud<br>y 2 -<br>Bran<br>(Ref-<br>erence) | Stud<br>y 2 -<br>Bran<br>(Ref-<br>erence) | Stud<br>y 3 -<br>Bran<br>(Ref-<br>erence) | Stud<br>y 3 -<br>Bran<br>(Ref-<br>erence) | Stud<br>y 3 -<br>Bran<br>(Ref-<br>erence) |
| 10                    | -                                 | -                                         | -                                         | -                                         | -                                         | 49.50<br>%                                | 20.62<br>%                                | 18.37<br>%                                | -                                         | -                                         |
| 15                    | >85%                              | >85%                                      | >85%                                      | >85%                                      | -                                         | -                                         | -                                         | -                                         | -                                         | -                                         |
| 20                    | -                                 | -                                         | -                                         | -                                         | 55.49<br>%                                | 55.50<br>%                                | 24.00<br>%                                | -                                         | -                                         | -                                         |
| 30                    | -                                 | -                                         | -                                         | -                                         | 57.37<br>%                                | 67.87<br>%                                | 40.87<br>%                                | -                                         | -                                         | -                                         |
| 40                    | -                                 | -                                         | -                                         | -                                         | 60.75<br>%                                | 71.99<br>%                                | 56.99<br>%                                | -                                         | -                                         | -                                         |
| 50                    | -                                 | -                                         | -                                         | -                                         | 64.12<br>%                                | 80.62<br>%                                | 62.99<br>%                                | -                                         | -                                         | -                                         |
| 60                    | -                                 | -                                         | -                                         | -                                         | 77.24<br>%                                | 83.24<br>%                                | 78.74<br>%                                | 94.51<br>%                                | 93.87<br>%                                | 94.22<br>%                                |

Note: Data is compiled from separate studies conducted in different regions (Pakistan, Bangladesh, India) and may involve different tablet strengths (e.g., 40 mg or 80 mg). Direct cross-study brand comparison should be made with caution.

## Diagrams and Workflows

Visual representations of the experimental process and underlying principles provide clarity for complex procedures and relationships.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the in-vitro dissolution testing of valsartan tablets.



[Click to download full resolution via product page](#)

Caption: Logical relationship between dissolution and therapeutic equivalence for BCS Class II drugs.

## Comparison and Analysis

The data reveals variability in the dissolution performance among different brands of valsartan.

- In a study conducted in Pakistan, four different brands of 80 mg valsartan tablets were evaluated. All tested brands, including three generics and one reference multinational brand, showed more than 85% drug release within 15 minutes, indicating rapid dissolution.<sup>[1]</sup> The dissolution profiles of the generic brands were found to be comparable to the reference brand, with similarity (f2) and difference (f1) factors falling within the acceptable ranges of 50-100 and 0-15, respectively.<sup>[1][6]</sup>
- Conversely, a study of three brands in Bangladesh showed significant differences.<sup>[3]</sup> After 60 minutes, only one brand (Brand B) met the common pharmacopeial specification of releasing

not less than 80% of the drug, with a release of 83.24%. The other two brands (Brand A and Brand C) failed to comply, releasing 77.24% and 78.74%, respectively.[3]

- A study in India on 40 mg tablets showed that all three tested brands achieved over 93% drug release, demonstrating compliance with pharmacopeial standards.[7]

These findings underscore the importance of rigorous quality control and comparative studies. While many generic versions perform equivalently to the innovator brand, some may exhibit slower or incomplete dissolution, which could potentially impact their clinical effectiveness.[3][8] For BCS Class II drugs like valsartan, such differences in dissolution can lead to variability in drug absorption and may affect bioequivalence.[9]

## Conclusion

This guide demonstrates that while many marketed valsartan brands meet the required quality standards for dissolution, significant variability can exist. The provided experimental protocol offers a standardized framework for conducting comparative dissolution studies. The data presented highlights that not all generic products are interchangeable based solely on containing the same active ingredient. For researchers and drug developers, these findings emphasize the necessity of performing thorough in-vitro dissolution testing to ensure product quality and predict in-vivo performance, ultimately safeguarding therapeutic equivalence and patient safety.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. dissolutiontech.com [dissolutiontech.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. uspnf.com [uspnf.com]
- 5. uspbpep.com [uspbpep.com]

- 6. researchgate.net [researchgate.net]
- 7. Comparative Quality Control Analysis of Different Marketed Valsartan Tablets: Commercial vs Generic Brands in India | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 8. The differences between the branded and generic medicines using solid dosage forms: In-vitro dissolution testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [A Comparative Dissolution Study of Marketed Valsartan Brands]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12737899#comparative-dissolution-study-of-valsartan-brands>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)